molecular formula C4H10O3S B1294784 2-(Ethylsulfonyl)ethanol CAS No. 513-12-2

2-(Ethylsulfonyl)ethanol

Cat. No. B1294784
CAS RN: 513-12-2
M. Wt: 138.19 g/mol
InChI Key: LJNDRJPZYNGSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)ethanol, also known as Ethylsulfonylethyl alcohol, is a chemical compound with the molecular formula C4H10O3S . It is a colorless crystal that is soluble in water and common organic solvents . It is also hygroscopic .


Synthesis Analysis

The synthesis of 2-(Ethylsulfonyl)ethanol involves the preparation from 2-(ethylthio)ethanol and hydrogen peroxide . This process was first documented by W. M. Lee and L. P. Muller in 1957 .


Molecular Structure Analysis

The molecular weight of 2-(Ethylsulfonyl)ethanol is 138.19 g/mol . The InChI representation of the molecule is InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCS(=O)(=O)CCO .


Physical And Chemical Properties Analysis

2-(Ethylsulfonyl)ethanol has a molecular weight of 138.19 g/mol . It is a hygroscopic crystal that is soluble in water and common organic solvents . It has a melting point of 46°C, a boiling point of 153°C at 2.5 pressure, and a flash point of 188°C .

Scientific Research Applications

Biomarker Analysis in Alcohol Consumption

2-(Ethylsulfonyl)ethanol, as a component of ethyl sulfate (EtS), plays a significant role in biomarker analysis for alcohol consumption. EtS, along with ethyl glucuronide (EtG), is used in forensic and clinical settings to monitor alcohol intake. These markers are valuable due to their ability to reflect recent alcohol consumption and are essential for understanding individual variations in alcohol metabolism. Studies have shown that EtS is a reliable marker for ethanol consumption, particularly in postmortem human blood samples, where it demonstrates significant stability (Liu et al., 2018), (Wurst et al., 2006).

Catalytic Reactions in Ethanol Dehydration

2-(Ethylsulfonyl)ethanol is relevant in catalytic reactions, particularly in ethanol dehydration processes. It contributes to enhancing ethanol conversion and ethylene selectivity, which is crucial for various industrial applications. For instance, the use of 12-Tungstophosporic acid as a catalyst in ethanol dehydration reactions has shown remarkable improvements in conversion and selectivity compared to traditional methods (Song et al., 1991).

Non-Oxidative Ethanol Metabolism Studies

Research into non-oxidative pathways of ethanol metabolism, where 2-(Ethylsulfonyl)ethanol is a metabolite, provides insights into the alternative pathways for ethanol breakdown in the human body. This area of study is essential for understanding various aspects of alcohol metabolism and its implications on human health. Enzymes such as uridine diphospho-glucuronosyltransferase (UGT) and sulfotransferase (SULT) are involved in these non-oxidative pathways, producing EtG and EtS as markers of alcohol consumption (Hugbart et al., 2020).

Environmental Applications

In environmental science, the study of 2-(Ethylsulfonyl)ethanol is relevant in understanding the atmospheric presence and impact of certain fluorinated chemicals, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs). These compounds are precursors to perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonate (PFOS), which have significant environmental and health implications (Shoeib et al., 2006).

Safety And Hazards

When handling 2-(Ethylsulfonyl)ethanol, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2-ethylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDRJPZYNGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199296
Record name 2-(Ethylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)ethanol

CAS RN

513-12-2
Record name 2-(Ethylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylsulfonyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylsulfonyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Ethylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 513-12-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(ETHYLSULFONYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YYW1049K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfonyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfonyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Ethylsulfonyl)ethanol
Reactant of Route 4
2-(Ethylsulfonyl)ethanol
Reactant of Route 5
2-(Ethylsulfonyl)ethanol
Reactant of Route 6
2-(Ethylsulfonyl)ethanol

Citations

For This Compound
12
Citations
TG Welearegay, CM Durán-Acevedo… - Sensors and Actuators B …, 2020 - Elsevier
… Among them, four compounds (styrene, toluene, 1-acetyl-1H-benzotriazole and 2-ethylsulfonyl ethanol) were found in elevated concentrations compared with the normal state, whereas …
Number of citations: 0 www.sciencedirect.com
S Fujii, TJ McCarthy - Langmuir, 2016 - ACS Publications
Although the sulfonyl functional group has a large dipole moment and compounds containing them (sulfones) have correspondingly high dielectric constants, this chemical structure has …
Number of citations: 0 pubs.acs.org
JK Inman, AL Barnett - Journal of Chromatography B: Biomedical Sciences …, 1986 - Elsevier
Experimental details are given for (1) the O-car☐ymethylation of cross-linked agarose beads with chloroacetate in aqueous sodium hydroxide, (2) formation of a tandem 2-amino-…
Number of citations: 0 www.sciencedirect.com
JL Johnson, LM Werbel - Journal of Medicinal Chemistry, 1983 - ACS Publications
The 8-quinolinamine, 4-[6-[(6-methoxy-4-methyl-8-quinolinyl) amino] hexyl]-l-piperazineethanol (lb), has been shown to be highly effectiveagainst Leishmania donovani infections in …
Number of citations: 0 pubs.acs.org
S Marchesi, M Guidotti, L Marchese… - … A European Journal, 2021 - Wiley Online Library
For the first time, the co‐presence in the saponite structure of luminescent Eu III and catalytic Nb V metal sites was exploited for the simultaneous detection and catalytic abatement of …
DA Giannakoudakis, F Pearsall, M Florent… - Journal of colloid and …, 2018 - Elsevier
Barium titanate nanoparticles (BTO-NPs) in the size range 8–12 nm, prepared by gel collection, are found to be a photoreactive detoxifier for Chemical Warfare Agent vapors, specifically…
Number of citations: 0 www.sciencedirect.com
CJ Kong, D Fisher, BK Desai, Y Yang, S Ahmad… - Bioorganic & Medicinal …, 2017 - Elsevier
The efficiency gains produced by continuous-flow systems in conducting photochemical transformations have been extensively demonstrated. Recently, these systems have been used …
Number of citations: 0 www.sciencedirect.com
S CH - fao.org
Oxydemeton-methyl (ODM) was evaluated for residues by the JMPR in 1968, 1973, 1979, 1984, 1989, and 1992. The 1992 review was a complete re-evaluation. It reviewed extensive …
Number of citations: 0 www.fao.org
P Malakar, AR Deb, T Goodine… - Royal Society of …, 2020 - books.google.com
Photochemical reactions are induced by light and are capable of producing complex product structures under mild conditions. A variety of efficient and selective photochemical …
Number of citations: 0 books.google.com
S Zhao, G Yue, X Liu, S Qin, B Wang, P Zhao… - 2022 - researchsquare.com
The poor uorescence performance of lignin-based carbon quantum dots (L-CQDs) prepared using the bottom-up method has hindered their development. In this study, a two-step …
Number of citations: 0 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.